molecular formula C19H18Cl2N2O2S2 B2630185 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide CAS No. 922392-97-0

2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2630185
CAS No.: 922392-97-0
M. Wt: 441.39
InChI Key: UQWFJQOSSLSJSF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound. It belongs to the class of thiophene carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine under appropriate conditions to form the carboxamide.

    Attachment of the benzo[d]thiazol-2-yl group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Attachment of the tetrahydrofuran-2-yl group: This is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiophene carboxamides: Compounds with similar thiophene and carboxamide structures.

    Benzo[d]thiazole derivatives: Compounds containing the benzo[d]thiazole moiety.

    Chlorinated aromatic compounds: Compounds with chlorine atoms attached to aromatic rings.

Uniqueness

What sets 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

IUPAC Name

2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2S2/c1-10-6-14-15(7-11(10)2)26-19(22-14)23(9-12-4-3-5-25-12)18(24)13-8-16(20)27-17(13)21/h6-8,12H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWFJQOSSLSJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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